molecular formula C23H25N3O5 B2799448 6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-41-3

6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2799448
CAS No.: 946325-41-3
M. Wt: 423.469
InChI Key: KHNDMDDGTCHKRY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The 2-phenylethyl group at position 6 and the 3,4,5-trimethoxyphenyl moiety at position 4 distinguish it structurally from related analogs. These substituents likely enhance lipophilicity and influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for bioactivity .

Properties

IUPAC Name

6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-17-11-15(12-18(30-2)21(17)31-3)20-19-16(24-23(28)25-20)13-26(22(19)27)10-9-14-7-5-4-6-8-14/h4-8,11-12,20H,9-10,13H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDMDDGTCHKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 394.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections detail its pharmacological properties and potential therapeutic applications.

Anticancer Activity

Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives possess significant anticancer properties. For instance, a study demonstrated that compounds with similar structures exhibited strong inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in tumor growth is of particular interest .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which suggests a protective role against oxidative stress-related diseases . This property may contribute to its overall therapeutic potential.

Neuroprotective Effects

The neuroprotective effects of pyrrolo[3,4-d]pyrimidines have been explored in the context of neurodegenerative diseases. Research indicates that these compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues. This suggests a potential application in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity of Fluoro-Substituted Pyrrolo[2,3-d]pyrimidines Identified high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), suggesting potential for neuropharmacological applications .
One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives Demonstrated high yields and biological activity in synthesized derivatives; highlighted the ease of synthesis which may facilitate further research .
Adenosine Receptors as Modulators of Inflammation Explored the role of similar compounds in modulating inflammatory responses via adenosine receptors .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as:

  • Kinases : Inhibition of specific kinases involved in cancer progression.
  • Receptors : Modulation of neurotransmitter receptors linked to neuroprotection.
  • Antioxidant Enzymes : Enhancement of endogenous antioxidant defenses.

Scientific Research Applications

The compound 6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex heterocyclic structure that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article aims to explore the applications of this compound through a detailed examination of its biological activities, synthetic pathways, and therapeutic potential.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolopyrimidine derivatives as anticancer agents. The compound has shown promise in targeting specific receptors involved in tumor growth. For example, derivatives similar to this compound have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival .

Case Study: FGFR Inhibition

  • Study Reference : A series of pyrrolopyrimidine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways.
  • Findings : Compounds with structural similarities demonstrated IC50 values in the nanomolar range against FGFR1–3, indicating potent inhibitory activity and potential for further development as anticancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrrolopyrimidine compounds. Research indicates that these compounds may exert protective effects against neuronal damage caused by oxidative stress and inflammation.

Case Study: Neuroprotection

  • Study Reference : Investigations into the neuroprotective mechanisms of pyrrolopyrimidine derivatives have shown their ability to reduce oxidative stress markers in neuronal cell lines.
  • Findings : The compounds exhibited significant reductions in reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Antimicrobial Properties

The antimicrobial potential of this compound is also noteworthy. Pyrrolopyrimidine derivatives have been explored for their efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

  • Study Reference : A study evaluated a library of pyrrolopyrimidine compounds against common pathogens.
  • Findings : Several compounds demonstrated significant antibacterial activity, suggesting that modifications to the pyrrolopyrimidine scaffold could lead to new antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions beginning with readily available precursors. The synthetic routes often include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of phenylethyl and trimethoxyphenyl groups via substitution reactions.
  • Final modifications to achieve the desired functional groups.

Synthetic Route Example

StepReaction TypeKey ReagentsOutcome
1CyclizationAmino acids + carbonyl compoundsPyrimidine ring formation
2SubstitutionAlkyl halides + nucleophilesAddition of phenylethyl group
3FunctionalizationVarious electrophilesCompletion of desired structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolo[3,4-d]pyrimidine-dione scaffold but differ in substituents, leading to variations in properties and applications:

Substituent Analysis
Compound Name (Identifier) Position 4 Substituent Position 6 Substituent Key Functional Groups Reference
Target compound 3,4,5-Trimethoxyphenyl 2-Phenylethyl Methoxy, phenyl, ethyl N/A
4j () 2-Hydroxyphenyl 4-Methoxyphenyl Hydroxyl, methoxy
compound 4-Chlorophenyl 4-Methoxybenzyl Chloro, methoxy, benzyl
Compound A () 4-Hydroxyphenyl Benzyl Hydroxyl, benzyl
Compound C () 4-Hydroxyphenyl 4-Chlorobenzyl Hydroxyl, chloro, benzyl


Key Observations :

  • Electron-donating vs. withdrawing groups : The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects compared to the hydroxyl or chloro substituents in analogs .
Physicochemical Properties
Compound Name (Identifier) Melting Point (°C) Rf Value FTIR Peaks (cm⁻¹) Reference
4j () ~220 0.41 3640 (OH), 1680 (C=O amide)
compound Not reported N/A Not explicitly listed
Target compound Not reported N/A Hypothetical: ~1680 (C=O amide) N/A

Key Observations :

  • The hydroxyl group in 4j () contributes to a high melting point (~220°C) due to hydrogen bonding, whereas methoxy or chloro substituents (e.g., in ) may reduce intermolecular interactions .

Structural Implications for Drug Design

  • 3,4,5-Trimethoxyphenyl : This substituent may improve binding to hydrophobic pockets in enzymes or receptors, as seen in colchicine analogs .
  • 2-Phenylethyl vs. benzyl : The extended alkyl chain in the target compound could reduce steric hindrance compared to bulkier benzyl groups (e.g., ’s Compound C) .

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